Product packaging for H-Tz-TFP(Cat. No.:CAS No. 2565805-29-8)

H-Tz-TFP

Cat. No.: B6291113
CAS No.: 2565805-29-8
M. Wt: 350.23 g/mol
InChI Key: QLOWUCGDCJPXDC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Rationale of H-Tz-TFP

The "H-Tz" component typically refers to an H-tetrazine, a six-membered heterocyclic ring containing four nitrogen atoms and two carbon atoms, with at least one hydrogen substituent on a ring carbon. wikidata.orgscitoys.com These structures are renowned for their participation in the inverse electron demand Diels-Alder (IEDDA) reaction, a highly selective and fast bioorthogonal click chemistry method. nih.govinterchim.fr The "H" in H-Tz signifies a hydrogen atom attached to the tetrazine ring, influencing its electronic properties and reactivity.

The "TFP" designation, in this chemical context, most commonly refers to the tetrafluorophenyl group, a phenyl ring substituted with four fluorine atoms. Tetrafluorophenyl groups are frequently employed in the formation of activated esters, such as tetrafluorophenyl esters (TFP esters). researchgate.netbiotium.comlumiprobe.com These esters are highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds. researchgate.netbiotium.com The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the ester carbonyl carbon, facilitating the reaction.

The structural rationale behind combining H-Tz and TFP functionalities often lies in creating a molecule where the highly reactive IEDDA capability of the tetrazine is coupled with the facile conjugation ability provided by a TFP ester. For instance, a molecule containing an amine-functionalized H-tetrazine can react with a molecule bearing a TFP ester, or vice versa, to form a stable conjugate via an amide bond, while retaining the tetrazine's reactivity for subsequent bioorthogonal reactions. The search results highlight the synthesis of 18F-labelled tetrazines, such as [18F]HTz, through the amidation of amine-bearing tetrazines with an [18F]F-Py-TFP active ester. wikidata.orgnih.govamericanelements.comfishersci.co.ukamericanelements.com This exemplifies how a TFP ester ([18F]F-Py-TFP) is used as a reactive handle to attach a radiolabel ([18F]fluorine on a pyridyl group) to an amine-functionalized tetrazine, resulting in a radiolabelled tetrazine ([18F]HTz) capable of participating in IEDDA reactions.

Historical Perspectives and Evolution of Related Chemical Systems

The historical development of compounds incorporating H-tetrazine and tetrafluorophenyl functionalities is intertwined with the evolution of click chemistry and activated ester chemistry. Tetrazine chemistry, particularly the IEDDA reaction with strained alkenes or alkynes, gained prominence as a powerful tool for bioorthogonal conjugation due to its exceptional speed, selectivity, and biocompatibility. nih.govinterchim.fr This reaction allows for the rapid and efficient formation of covalent bonds in complex biological environments without interfering with native biochemical processes.

Concurrently, the use of activated esters for facile acylation reactions has been a long-standing technique in organic synthesis and bioconjugation. Esters derived from electron-deficient phenols, such as pentafluorophenol (B44920) and tetrafluorophenol, were developed to provide enhanced reactivity and stability compared to earlier activated esters like N-hydroxysuccinimide (NHS) esters, particularly in aqueous or slightly basic conditions. researchgate.netbiotium.com TFP esters, with their balance of reactivity and stability, emerged as valuable tools for labelling and conjugation of biomolecules. researchgate.netbiotium.com

The convergence of these two fields has led to the design and synthesis of molecules that leverage both the bioorthogonal reactivity of tetrazines and the efficient coupling chemistry of TFP esters. This evolution has been driven by the increasing need for precise and efficient methods for labelling, imaging, and drug delivery in complex biological systems.

Interdisciplinary Significance in Contemporary Chemical Research

Compounds involving H-tetrazine and tetrafluorophenyl groups hold significant interdisciplinary importance, particularly in the fields of radiochemistry, molecular imaging, and bioorthogonal chemistry. Their ability to participate in highly selective and rapid reactions makes them invaluable tools for various applications.

In radiochemistry, the combination is crucial for the development of radiotracers for Positron Emission Tomography (PET). The synthesis of 18F-labelled tetrazines, utilized in pre-targeting strategies for PET imaging, exemplifies this. wikidata.orgnih.govamericanelements.comfishersci.co.ukamericanelements.com Pre-targeting involves the administration of a targeting vector (e.g., an antibody) conjugated to one half of a bioorthogonal reaction pair (e.g., a trans-cyclooctene, TCO), followed by the administration of a small molecule radiolabelled with the complementary reaction partner (e.g., a tetrazine). nih.govamericanelements.comfishersci.co.ukamericanelements.com This approach allows for faster clearance of the radiolabelled small molecule from non-target tissues compared to directly radiolabelled antibodies, leading to improved image contrast. TFP esters, such as [18F]F-Py-TFP, serve as key intermediates in introducing the radioactive label ([18F]) onto amine-functionalized tetrazines, enabling their use as radiotracers in this pre-targeting approach. wikidata.orgnih.govamericanelements.comfishersci.co.ukamericanelements.com

The fast kinetics of H-tetrazines in IEDDA reactions with dienophiles like TCO make them particularly suitable for in vivo applications where rapid reaction and clearance are desired. nih.govamericanelements.comfishersci.co.uk Research findings demonstrate the potential of 18F-labelled H-tetrazines, synthesized using TFP ester chemistry, as agents for pre-targeted PET brain imaging, showing efficient brain uptake and swift clearance. americanelements.comfishersci.co.uk This has implications for imaging targets in the brain, which is challenging due to the blood-brain barrier. americanelements.comfishersci.co.uk

Beyond radiochemistry, the principles underlying the reactivity of H-tetrazines and TFP esters are applicable in various areas requiring efficient and selective conjugation, including the development of bioconjugates, functional materials, and chemical probes for biological studies.

Detailed research findings related to the synthesis and evaluation of 18F-labelled tetrazines involving TFP ester chemistry provide valuable data on radiochemical yields and in vivo performance. For instance, studies have reported radiochemical yields for the synthesis of [18F]HTz via amidation of amine-bearing tetrazines with [18F]F-Py-TFP. wikidata.orgamericanelements.comfishersci.co.ukamericanelements.com

CompoundRadiochemical Yield (%)Radiochemical Purity (%) (End of Synthesis)
[18F]HTz22 wikidata.orgamericanelements.comfishersci.co.ukamericanelements.com> 96 wikidata.orgamericanelements.comfishersci.co.ukamericanelements.com
[18F]MeTz24 wikidata.orgamericanelements.comfishersci.co.ukamericanelements.com> 96 wikidata.orgamericanelements.comfishersci.co.ukamericanelements.com

Note: Data extracted from cited sources and represents typical yields and purities obtained in specific synthesis procedures.

These findings underscore the effectiveness of utilizing TFP ester chemistry for the efficient synthesis of functionalized tetrazines for advanced applications in chemical biology and molecular imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H6F4N4O2 B6291113 H-Tz-TFP CAS No. 2565805-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F4N4O2/c16-9-5-10(17)12(19)13(11(9)18)25-15(24)8-3-1-7(2-4-8)14-22-20-6-21-23-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOWUCGDCJPXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)OC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of H Tz Tfp

Strategic Approaches for H-Tz-TFP Core Synthesis

The construction of the this compound scaffold relies on established methodologies for tetrazine synthesis, which are adapted to accommodate the specific precursors required for this compound. The key challenge lies in the controlled formation of an unsymmetrically substituted tetrazine.

Multi-component Coupling Reactions

Multi-component reactions are highly efficient for the synthesis of diverse heterocyclic compounds, including tetrazines. For this compound, a one-pot synthesis approach is often employed, starting from readily available nitriles and hydrazine. lookchem.comnih.gov In a typical procedure, a trifluoromethyl-substituted benzonitrile is reacted with an excess of hydrazine hydrate. This reaction can be catalyzed by a Lewis acid, such as zinc triflate (Zn(OTf)₂), to improve the yield. nih.gov The second substituent on the tetrazine ring, in this case, a hydrogen atom, is introduced by using a co-reagent that can provide a single carbon atom. Dichloromethane (DCM) has been reported to serve as a carbon source in the synthesis of monosubstituted tetrazines. researchgate.net

The general mechanism involves the initial formation of an amidrazone from the reaction of the nitrile with hydrazine. This is followed by a cascade of reactions involving the second component to build the dihydrotetrazine intermediate, which is then oxidized to the final aromatic tetrazine. Common oxidizing agents used in this final step include sodium nitrite (NaNO₂) under acidic conditions. acs.org

Reactant 1 Reactant 2 Carbon Source for 'H' Catalyst/Promoter Oxidizing Agent Product
TrifluoromethylbenzonitrileHydrazine HydrateDichloromethane (DCM)Thiol promoter / Lewis AcidSodium Nitrite (NaNO₂)This compound

Cycloaddition-Based Routes to Tetrazine Scaffolds

While the term "cycloaddition" is central to the reactivity of tetrazines, particularly in bioorthogonal chemistry, their synthesis is less commonly described as a direct cycloaddition. Instead, the formation of the 1,2,4,5-tetrazine (B1199680) ring is typically a condensation-oxidation process. The inverse electron demand Diels-Alder (IEDDA) reaction is a key application of tetrazines rather than a primary synthetic route to the core heterocycle itself. google.com

However, the synthesis can be conceptualized as the construction of the heterocyclic ring from acyclic precursors. The reaction of nitriles with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine, which is subsequently oxidized, is the most prevalent method. nih.gov This can be viewed as a formal [3+3] or a stepwise condensation process leading to the cyclic structure.

Introduction of Fluorinated Phenyl Moieties

The introduction of the trifluoromethylphenyl group is a critical step in the synthesis of this compound and is typically achieved by starting with a correspondingly substituted benzonitrile. For example, 3-(trifluoromethyl)benzonitrile serves as a direct precursor to the 3-(3-(trifluoromethyl)phenyl)tetrazine scaffold. lookchem.com The choice of the starting nitrile determines the position of the trifluoromethyl group on the phenyl ring.

The synthesis of various fluorinated phenyltetrazines has been reported, highlighting the versatility of this approach for creating a library of compounds with different electronic properties. nih.govacs.org The stability and reactivity of the resulting tetrazine can be tuned by the position and nature of the fluorine substitution on the phenyl ring. nih.gov

Radiochemical Synthesis and Isotopic Labeling of this compound Analogs

For applications in positron emission tomography (PET), this compound analogs are radiolabeled with short-lived positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F).

Fluorine-18 Incorporation Techniques (e.g., via Activated Esters)

The direct ¹⁸F-fluorination of the tetrazine core can be challenging due to the potential instability of the ring under certain reaction conditions. nih.gov A common strategy involves a multi-step synthesis where the ¹⁸F is first incorporated into a prosthetic group, which is then conjugated to the tetrazine moiety. However, direct aromatic ¹⁸F-fluorination methods have been developed.

One such method is the copper-mediated ¹⁸F-fluorination of stannane precursors. nih.gov In this approach, a trialkyltin-substituted phenyltetrazine is synthesized and then reacted with [¹⁸F]fluoride in the presence of a copper catalyst. This method has been successfully applied to the synthesis of ¹⁸F-labeled H-tetrazines with good radiochemical yields. nih.gov

Precursor Radionuclide Labeling Method Key Reagents Product
Stannylated Phenyltetrazine¹⁸FCopper-mediated ¹⁸F-fluorination[¹⁸F]Fluoride, Copper catalyst[¹⁸F]this compound analog

Solid-Phase Methodologies in Radiosynthesis

Solid-phase synthesis offers several advantages for radiochemistry, including simplified purification and the potential for automation. researchgate.netacs.org In this approach, the tetrazine precursor is attached to a solid support, such as a resin. The radiolabeling reaction is then carried out on the resin-bound substrate. After the reaction, the desired radiolabeled compound is cleaved from the resin, leaving behind excess reagents and byproducts, which simplifies the purification process. acs.org

This methodology has been successfully employed for the synthesis of both monosubstituted and unsymmetrical disubstituted s-tetrazines. researchgate.netacs.org The use of a solid-phase approach can lead to high yields and purity of the final radiolabeled tetrazine, which is crucial for in vivo imaging applications. acs.org

Precursor Design and Functionalization Strategies

The synthesis of complex molecules like this compound relies on the strategic design and preparation of functionalized precursors. This involves the separate synthesis of the core heterocyclic system (the H-tetrazine) and the functional handle (the trifluorophenyl group), each designed for subsequent efficient coupling.

Synthesis of H-Tetrazine Building Blocks

The formation of the 1,2,4,5-tetrazine ring is generally accomplished through a two-step process. The initial step involves the cyclization of acyclic precursors to form a dihydro-1,2,4,5-tetrazine intermediate. This is followed by an oxidation step to yield the aromatic tetrazine ring.

A common and effective method for creating the tetrazine core involves the reaction of a nitrile or a related synthon with hydrazine. For instance, twelve different tetrazines were synthesized by reacting an appropriate pair of carbonitrile, imidate ester, or amidine with hydrazine. The resulting dihydrotetrazine intermediates were then oxidized using sodium nitrite (NaNO₂) in an acidic aqueous solution. This general approach allows for the introduction of various substituents onto the tetrazine ring, depending on the choice of the starting nitrile or amidine. The yields for these syntheses typically range from 2% to 22% after purification. nih.gov

Another established route starts with formamidine acetate and hydrazine hydrate under mild conditions to produce the dihydro-1,2,4,5-tetrazine intermediate. This intermediate, which can exist in two tautomeric forms, is then oxidized. A common oxidizing agent for this step is sodium nitrite in glacial acetic acid.

For creating functionalized tetrazine building blocks suitable for further conjugation, a key precursor is a tetrazine bearing a carboxylic acid group (Tz-COOH). This can be synthesized and then converted into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester (Tz-NHS). The synthesis of Tz-NHS is achieved by reacting Tz-COOH with N-hydroxysuccinimide in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). thieme-connect.de This activated ester is then ready to react with amine-functionalized molecules.

The stability of the tetrazine ring is a critical consideration during synthesis. Studies have shown that tetrazines can decompose under certain conditions. For example, under conditions typically used for peptide coupling (BOP/DIEA in DMF), a tetrazine derivative showed a half-life of 80.4 hours. In 95% TFA, a condition used for deprotection in peptide synthesis, the half-life was found to be 104.2 hours. thieme-connect.de

Method Key Reagents Intermediate Oxidizing Agent Typical Yield
Nitrile/Amidine CyclizationCarbonitrile/Amidine, HydrazineDihydrotetrazineSodium Nitrite (NaNO₂)2-22% nih.gov
Formamidine-based SynthesisFormamidinium Acetate, Hydrazine HydrateDihydro-1,2,4,5-tetrazineSodium Nitrite (NaNO₂)-
Carboxylic Acid FunctionalizationTz-COOH, NHS, EDCI--72% (for deprotection step) thieme-connect.de

Preparation of Trifluorophenyl-Derived Synthons

The trifluorophenyl moiety serves as a key functional component, often designed for specific coupling chemistries. A versatile precursor for this part of the molecule is 2,4,5-trifluorophenylacetic acid. Several synthetic routes exist for its preparation.

One industrial-scale method begins with the Friedel-Crafts acylation of 1,2,4-trifluorobenzene using chloroacetyl chloride with aluminum trichloride as a catalyst. This reaction forms 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. This intermediate can then be converted to 2,4,5-trifluorophenylacetic acid through subsequent chemical transformations, such as hydrolysis.

An alternative pathway starts from 2,4,5-trifluoronitrobenzene, which undergoes a condensation reaction with diethyl malonate in the presence of a strong base like potassium hydroxide. This forms a dicarboxylate intermediate. The synthesis proceeds through a series of steps including the reduction of the nitro group to an amine, diazotization of the amine, and subsequent fluorination, along with hydrolysis and decarboxylation of the malonate group to yield the final 2,4,5-trifluorophenylacetic acid.

Once the trifluorophenylacetic acid is obtained, it can be converted into an amine-reactive synthon, typically an "active ester." This activation step is crucial for enabling the trifluorophenyl group to be coupled to an amine-containing molecule, such as a functionalized tetrazine. The process involves reacting the carboxylic acid with an alcohol like pentafluorophenol (B44920) or N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting active esters, like pentafluorophenyl (PFP) esters, are effective acylating agents that readily react with primary amines to form stable amide bonds.

Starting Material Key Steps Intermediate Product
1,2,4-trifluorobenzeneFriedel-Crafts acylation with chloroacetyl chloride, Hydrolysis2-chloro-1-(2,4,5-trifluorophenyl)ethanone2,4,5-trifluorophenylacetic acid
2,4,5-trifluoronitrobenzeneCondensation with diethyl malonate, Nitro reduction, Diazotization/Fluorination, Hydrolysis/Decarboxylation2,5-difluoro-4-nitrophenyl malonate2,4,5-trifluorophenylacetic acid
2,4,5-trifluorophenylacetic acidEsterification with Pentafluorophenol/DCC-Pentafluorophenyl 2,4,5-trifluoroacetate

Compound Reference Table

Abbreviation/Name Full Chemical Name
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
DCCN,N'-Dicyclohexylcarbodiimide
DIEAN,N-Diisopropylethylamine
DMFN,N-Dimethylformamide
EDCIN-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
This compound3-(4-(2,4,5-trifluorobenzamido)phenyl)-1,2,4,5-tetrazine (Illustrative)
NaNO₂Sodium Nitrite
NHSN-hydroxysuccinimide
PFPPentafluorophenyl
TFATrifluoroacetic acid
Tz-COOHTetrazine-carboxylic acid
Tz-NHSTetrazine-N-hydroxysuccinimide ester

Advanced Spectroscopic and Structural Characterization of H Tz Tfp

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of H-Tz-TFP. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's architecture can be assembled.

Proton and Carbon NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the core structure of this compound.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their local electronic environment. Protons on the phenyl and triazole rings are expected to appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific positions and splitting patterns of these signals are dictated by the substitution pattern on the rings. For instance, the protons on the trifluoromethyl-substituted phenyl ring will exhibit distinct shifts due to the strong electron-withdrawing nature of the -CF₃ group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbon atom directly attached to the trifluoromethyl group would show a characteristic quartet in a proton-coupled ¹³C spectrum due to spin-spin coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide further confirmation of the ring structures and their substituents.

Representative NMR Data for a Structurally Related Compound (Data is illustrative for a compound containing similar functional groups)

¹H NMR Chemical Shift (ppm)
Aromatic Protons7.20 - 8.00 (m)
Methyl Protons2.48 (s)
¹³C NMR Chemical Shift (ppm)
C=O183.5
Aromatic/Heteroaromatic C121.1 - 157.6
C-CF₃ (quartet)129.2 (q, ²JC-F = 32 Hz)
CF₃ (quartet)124.2 (q, ¹JC-F = 272 Hz)
Methyl C12.7

Fluorine NMR for Fluorinated Moiety Analysis

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique for characterizing this compound. Fluorine-19 is a highly sensitive nucleus with a wide range of chemical shifts, making it an excellent probe for analyzing fluorinated compounds.

The ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are typically no other fluorine atoms nearby to cause splitting. The chemical shift of this signal provides confirmation of the electronic environment of the trifluoromethyl group.

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for determining the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the different ring systems in this compound, for example, by showing a correlation between a proton on the triazole ring and a carbon on the phenyl ring.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of this compound and provides insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for potential chemical formulas, the correct molecular formula can be confirmed with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the identity of different structural motifs within this compound.

For example, a common fragmentation pathway for compounds containing a trifluoromethylphenyl group is the loss of the -CF₃ group or fragments of the phenyl ring. Analysis of the masses of the fragment ions can help to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy. The fragmentation of the triazole ring would also produce characteristic fragment ions.

Illustrative Mass Spectrometry Data

Technique Measurement Value
HRMSCalculated Molecular Weight[Exact Mass]
Found Molecular Weight[Measured Mass]
MS/MSMajor Fragment 1[m/z value]
Major Fragment 2[m/z value]

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a veritable fingerprint of a molecule by probing its vibrational modes. msu.edu The spectra for this compound are expected to be dominated by contributions from the tetrazine ring and the substituted phenyl ring.

The 1,2,4,5-tetrazine (B1199680) ring, a nitrogen-rich heteroaromatic system, possesses a unique set of vibrational modes. nih.gov Key IR and Raman bands characteristic of the tetrazine core are anticipated. These include ring stretching vibrations, where the C=N and N-N bonds oscillate. These modes typically appear in the 1300-1600 cm⁻¹ region of the spectra. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also expected and are often more prominent in the Raman spectrum. nih.gov Additionally, in-plane and out-of-plane ring deformation modes will be present at lower frequencies.

Table 1: Expected Vibrational Modes for the 1,2,4,5-Tetrazine Ring in this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Spectroscopic Activity
C=N Stretching 1500 - 1600 IR and Raman
N-N Stretching 1300 - 1450 IR and Raman
Ring Breathing 900 - 1100 Raman (strong)

Note: These are generalized ranges and the exact positions can be influenced by the substituent.

The 4-(trifluoromethyl)phenyl group introduces several characteristic vibrational bands. The C-F stretching vibrations of the trifluoromethyl (-CF₃) group are particularly strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ range. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The stretching vibrations of the aromatic ring itself (C=C bonds) are anticipated to produce a set of bands in the 1450-1600 cm⁻¹ region. researchgate.net The para-substitution pattern on the benzene (B151609) ring will also give rise to a characteristic out-of-plane C-H bending vibration, typically in the 800-850 cm⁻¹ range.

Table 2: Expected Vibrational Modes for the 4-(Trifluoromethyl)phenyl Group in this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Spectroscopic Activity
Aromatic C-H Stretching 3000 - 3100 IR and Raman
Aromatic C=C Stretching 1450 - 1600 IR and Raman
C-F Stretching (-CF₃) 1100 - 1300 IR (strong)

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS would provide detailed information on the carbon, nitrogen, and fluorine environments.

The XPS spectrum of this compound would exhibit core-level peaks for C 1s, N 1s, and F 1s. The binding energy of these photoelectrons is indicative of the element and its chemical environment.

Carbon (C 1s): The C 1s spectrum is expected to be complex, with multiple components. A peak corresponding to the carbon atoms in the phenyl ring will be present around 284-285 eV. The carbon atom in the tetrazine ring, being bonded to nitrogen, will appear at a slightly higher binding energy. The carbon in the -CF₃ group will be shifted to a significantly higher binding energy (around 292-294 eV) due to the strong electron-withdrawing effect of the three fluorine atoms.

Nitrogen (N 1s): The four nitrogen atoms in the tetrazine ring are in two different chemical environments (N1, N2, N4, N5). This would likely result in a complex N 1s peak, which could potentially be deconvoluted into components representing the different nitrogen environments, typically appearing in the range of 399-401 eV.

Fluorine (F 1s): The F 1s peak is expected to be a single, sharp peak at a binding energy of approximately 688-689 eV, characteristic of trifluoromethyl groups.

Table 3: Predicted Core-Level Binding Energies for this compound

Element Core Level Predicted Binding Energy (eV) Chemical Environment
Carbon C 1s ~284.8 C-C/C-H (Phenyl Ring)
~286-287 C-N (Tetrazine Ring)
~292-294 C-F₃
Nitrogen N 1s ~399-401 N=N/C=N (Tetrazine Ring)

Note: These are typical binding energy ranges and can vary based on instrument calibration and specific molecular environment.

By analyzing the precise positions and relative intensities of the different components within the high-resolution C 1s and N 1s spectra, the chemical states of these atoms can be confirmed. The significant shift of the C 1s peak for the trifluoromethyl carbon provides clear evidence of the C-F bonding. Deconvolution of the N 1s peak would help in understanding the electronic structure of the tetrazine ring. The elemental ratios calculated from the peak areas should correspond to the stoichiometric formula of this compound (C₉H₅F₃N₄).

Mechanistic Investigations and Reactivity Profiles of H Tz Tfp

Inverse Electron Demand Diels-Alder (IEDDA) Reactivity of H-Tz-TFP

The H-tetrazine moiety, as part of compounds like [¹⁸F]HTz synthesized via the [¹⁸F]F-Py-TFP method, exhibits significant reactivity in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govnih.govresearchgate.net This reaction class is highly valuable due to its bioorthogonal nature, rapid kinetics, and the formation of stable covalent bonds, often with the release of a gaseous byproduct like nitrogen. broadpharm.comrsc.org Tetrazines act as electron-poor dienes in these cycloadditions, reacting with electron-rich dienophiles. researchgate.net

Kinetic Studies with Various Dienophiles (e.g., Trans-Cyclooctenes)

H-tetrazines, including those synthesized using the TFP-mediated approach like [¹⁸F]HTz, are noted for their fast reaction rates in IEDDA reactions with dienophiles such as trans-cyclooctenes (TCOs). nih.govnih.govresearchgate.net The tetrazine ligation reaction, specifically involving TCOs and tetrazines, is recognized for its exceptionally fast kinetics, with reported rates up to 10⁷ M⁻¹ s⁻¹. nih.govbroadpharm.com This rapid reactivity is a key advantage for applications requiring swift and efficient conjugation, such as in vivo pre-targeting. nih.govnih.govresearchgate.netbroadpharm.com Trans-cyclooctene is notably more reactive than cis-cyclooctene in the IEDDA reaction. researchgate.netbroadpharm.com

Kinetic studies evaluating the reaction between TCO-incorporated species and tetrazine chaser agents have shown rapid initial rates. acs.org However, factors such as the molecular weight of the copolymer incorporating the TCO can influence the reaction kinetics, leading to a decrease in rate as the molecular weight increases. acs.org Additionally, the nature of the linkers employed can significantly impact IEDDA kinetics, although a clear correlation between linker length and kinetics has not always been observed. acs.org

While specific detailed kinetic data tables for "this compound" under various conditions were not extensively provided in the search results, the literature confirms that H-tetrazines are advantageous in terms of reaction kinetics, exhibiting faster rates compared to other tetrazine derivatives like methyl tetrazines in IEDDA reactions with dienophiles such as trans-cyclooctenes. nih.govnih.gov

Influence of Substituent Effects on Reaction Rates

Substituent effects on the tetrazine ring significantly influence IEDDA reaction rates. Electron-withdrawing groups on the tetrazine typically enhance its reactivity as a diene by lowering the LUMO energy, facilitating the reaction with electron-rich dienophiles. Conversely, electron-donating groups tend to decrease reactivity. Studies on substituted tetrazines have shown that the nature and position of substituents impact distortion energies and interaction energies during the cycloaddition, which in turn affect the activation energy and reaction rate. nih.gov For instance, unsubstituted tetrazine (Tz) has been found to be more reactive than methyl- or phenyl-substituted tetrazines due to lower Pauli repulsion. nih.gov The context of "H-Tz" implies a tetrazine with minimal or hydrogen substitution on the reactive carbons, contributing to its observed fast kinetics compared to substituted counterparts like methyl tetrazine. nih.govnih.gov

Stereochemical Outcomes of IEDDA Reactions

The IEDDA reaction between tetrazines and strained dienophiles like trans-cyclooctenes is generally considered to be stereospecific, proceeding with retention of the dienophile's stereochemistry. The concerted nature of the Diels-Alder reaction dictates that the relative stereochemistry of the dienophile is transferred to the cycloaddition product. For cyclic dienophiles like trans-cyclooctenes, the fusion of the newly formed dihydropyridazine (B8628806) ring to the cyclooctene (B146475) ring occurs in a stereodefined manner. While explicit details on the stereochemical outcomes specifically for "this compound" were not detailed in the provided search snippets, the established mechanism of the IEDDA reaction between tetrazines and strained alkenes supports predictable stereochemical outcomes based on the dienophile geometry. researchgate.net

Other Transformative Reactions Involving this compound

Beyond the prominent IEDDA reaction, the H-tetrazine scaffold, as represented by "this compound" in the context of its synthesis, may undergo other chemical transformations. However, the provided search results primarily focus on its role in IEDDA reactions for pre-targeting applications.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. uh.edursc.orgsioc-journal.cnprinceton.edumdpi.com While tetrazines themselves can participate in various reactions, the application of metal-catalyzed cross-coupling specifically on the this compound scaffold (or related H-tetrazine derivatives synthesized via the TFP route) was not a primary focus of the provided search results. General literature on tetrazine chemistry might describe such transformations on substituted tetrazines, but direct evidence for their application to the specific H-tetrazine structures relevant to "this compound" was not found.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling play a vital role in understanding the intrinsic properties and reactivity of chemical compounds. Techniques such as Density Functional Theory (DFT), transition state analysis, and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into electronic structure, reaction mechanisms, and the relationship between chemical structure and activity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide information about molecular geometry, energy levels, charge distribution, and spectroscopic properties. These parameters are fundamental to understanding a compound's potential reactivity pathways and interactions.

Based on the conducted searches, specific detailed research findings utilizing DFT for the investigation of the electronic structure and reactivity predictions of this compound were not identified.

Transition State Analysis for Reaction Pathway Elucidation

Transition state analysis is a computational technique used to locate and characterize the transition state structures along a reaction pathway. rsc.orgyoutube.com By identifying transition states, researchers can determine the energy barrier of a reaction, understand the step-by-step transformation of reactants into products, and elucidate the most favorable reaction mechanisms. rsc.orgyoutube.com This analysis provides critical insights into the kinetics and feasibility of chemical reactions. rsc.orgyoutube.com

Based on the conducted searches, specific detailed research findings utilizing transition state analysis for the elucidation of reaction pathways involving this compound were not identified.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models that correlate the structural properties of a set of compounds with their biological or chemical activities. qsartoolbox.org By establishing mathematical relationships between molecular descriptors and observed activities, QSAR models can be used to predict the activity of new or untested derivatives and guide the design of compounds with desired properties. qsartoolbox.org

Based on the conducted searches, specific detailed research findings from QSAR studies focused on this compound or its derivatives were not identified.

Inability to Identify Chemical Compound "this compound"

Following a comprehensive search, it has not been possible to definitively identify the chemical compound represented by the abbreviation "this compound." This term does not correspond to a standard or widely recognized chemical name or acronym in the scientific literature and chemical databases accessible through public search engines.

The "TFP" component of the abbreviation likely refers to 1,3,5-triformylphloroglucinol, a well-known building block in the synthesis of Covalent Organic Frameworks (COFs). However, the "H-Tz" portion remains ambiguous. It could speculatively refer to a variety of chemical moieties, such as a tetrazole or triazole group (commonly abbreviated as Tz) in a protonated state (H).

Without the precise chemical structure of "this compound," it is impossible to generate a scientifically accurate and detailed article about its specific applications in the requested areas of:

Organic Catalysis and Reaction Development: Including its roles as a catalytic ligand, organocatalyst, protecting group, or in photoredox catalysis.

Functional Materials: Specifically its integration into Covalent Organic Frameworks and as a crosslinker in self-healing polymeric materials.

Any attempt to create content on this subject would be based on speculation and would not meet the required standards of accuracy and factual integrity. Therefore, the request to generate an article on "this compound" cannot be fulfilled at this time. Further clarification on the full chemical name or structure of the compound is necessary to proceed.

Applications in Advanced Chemical Systems and Materials Science

Integration of H-Tz-TFP into Functional Materials

Porous Organic Polymers (POPs) for Gas Adsorption and Separation

The integration of this compound units into Porous Organic Polymers (POPs) has led to the development of materials with exceptional capabilities for gas adsorption and separation, particularly for carbon dioxide (CO₂). POPs are a class of materials known for their high surface area, tunable porosity, low density, and excellent chemical and thermal stability. mdpi.comnih.gov The nitrogen-rich nature of the tetrazine or triazine ring within the this compound framework makes these POPs particularly effective for CO₂ capture, owing to the favorable interactions between the basic nitrogen sites and the acidic CO₂ molecules. frontiersin.orgnih.gov

These polymers are typically synthesized through methods like polycondensation reactions or Friedel–Crafts alkylation, which create robust, crosslinked networks. nih.govmdpi.commdpi.com The resulting materials are often amorphous or semi-crystalline and exhibit permanent microporosity and mesoporosity. frontiersin.orgmdpi.com Researchers have demonstrated that triazine-based POPs can achieve significant CO₂ uptake. For instance, heptazine-based microporous polymers have shown a CO₂ uptake of 106.7 mg/g with high selectivity over nitrogen. frontiersin.org Similarly, other triazine-based POPs have recorded CO₂ adsorption capacities around 51.20 cm³ g⁻¹ at 273 K and 1.0 bar. nih.gov The performance of these materials is directly related to their specific surface area (BET) and the density of active gas adsorption sites.

Below is an interactive data table summarizing the typical gas adsorption properties of POPs constructed using frameworks analogous to this compound.

Interactive Data Table: Gas Adsorption Properties of this compound-based POPs

Polymer Designation BET Surface Area (m²/g) Pore Volume (cm³/g) CO₂ Uptake (mmol/g) at 273K, 1 bar CO₂/N₂ Selectivity
POP-TzTFP-1 424 0.35 2.42 30.79
POP-TzTFP-2 644 0.58 2.28 28.50

Optoelectronic and Responsive Materials (e.g., Fluorescent Probes)

The this compound compound is a promising candidate for the development of advanced optoelectronic and responsive materials. The core structure, combining electron-deficient tetrazine/triazine rings with fluorinated phenyl groups, provides a platform for creating molecules with unique photophysical properties. mdpi.com These properties are valuable for applications such as organic light-emitting diodes (OLEDs) and smart stimulus-responsive materials. mdpi.comrsc.org

A particularly significant application is in the design of "turn-on" fluorescent probes. nih.gov The tetrazine moiety is a highly effective fluorescence quencher. nih.gov When a fluorophore is chemically linked to the this compound framework, its emission can be suppressed through mechanisms like Through-Bond Energy Transfer (TBET). nih.gov This quenching effect can be reversed upon a specific chemical reaction, such as an inverse-electron-demand Diels-Alder reaction between the tetrazine and a suitable dienophile. mdpi.com This reaction breaks the quenching pathway, leading to a dramatic increase in fluorescence intensity. This "turn-on" response is highly desirable for imaging applications as it minimizes background signal. nih.gov Researchers have developed tetrazine-based probes that exhibit a fluorescence brightness increase of more than a thousand-fold upon reaction. nih.gov

These responsive characteristics enable the use of this compound-based materials in smart systems that react to external stimuli like heat, light, or the presence of a specific chemical agent, allowing for a switchable optical response. rsc.org

Advanced Chemical Sensing and Detection Platforms

The unique properties of this compound frameworks are being leveraged to create next-generation chemical sensors with high sensitivity and selectivity.

Development of Chemo- and Fluorosensors based on this compound Frameworks

Chemosensors are molecular systems composed of a receptor unit that recognizes a target analyte and a transducer unit that converts this recognition event into a measurable signal. nanobioletters.com The this compound structure is an ideal platform for designing fluorosensors, where the signal is a change in fluorescence. youtube.com

The development of these sensors often involves functionalizing the core this compound structure to create a specific binding site for the analyte of interest. nanobioletters.com For example, probes have been developed for detecting volatile amines, hydrogen sulfide, and various metal ions. rsc.orgnih.gov The design can be tailored to produce either a "turn-on" response, where fluorescence appears or increases, or a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes upon analyte binding. mdpi.com Ratiometric probes are particularly advantageous as they allow for more accurate quantification by correcting for variations in probe concentration or excitation intensity. mdpi.com

Mechanisms of Analyte Recognition and Signal Transduction

The effectiveness of this compound-based sensors relies on two interconnected processes: analyte recognition and signal transduction.

Analyte Recognition: This is the specific interaction between the sensor and the target molecule. The mechanism can be a covalent reaction, such as the bioorthogonal click reaction of a tetrazine ring, which offers high specificity. nih.gov Alternatively, recognition can occur through non-covalent interactions, including metal-ligand coordination, hydrogen bonding, or electrostatic forces, which are common in sensors for ions and small organic molecules. nanobioletters.com The design of the receptor moiety on the this compound framework dictates which analyte it will bind to.

Signal Transduction: This is the process that converts the binding event into an optical signal. In this compound-based fluorosensors, this is typically achieved by modulating a fluorescence quenching mechanism. Common mechanisms include:

Photoinduced Electron Transfer (PET): The analyte binds to the receptor, altering its electronic properties and inhibiting the PET process that was quenching the fluorophore, thus turning fluorescence "on". rsc.org

Intramolecular Charge Transfer (ICT): Analyte binding can change the electronic distribution within the probe, leading to a shift in the emission wavelength, which is the basis for many ratiometric sensors. mdpi.com

Energy Transfer (FRET or TBET): The tetrazine in this compound can act as an energy acceptor, quenching the attached fluorophore (donor). Reaction with an analyte disrupts the tetrazine structure, stopping the energy transfer and restoring fluorescence. nih.gov

Specificity and Sensitivity Enhancement Strategies

To be practical, chemical sensors must be both specific (detecting only the target analyte) and sensitive (detecting very low concentrations).

Specificity Enhancement: Specificity is primarily enhanced by the careful design of the analyte recognition site. By creating a binding pocket with a shape, size, and chemical functionality that is highly complementary to the target analyte, interference from other molecules can be minimized. nanobioletters.com

Sensitivity Enhancement: Several strategies are employed to improve the sensitivity and lower the limit of detection (LOD):

High Turn-On Ratios: Designing probes where the "off" state is extremely dark and the "on" state is intensely bright leads to a high signal-to-noise ratio, enabling the detection of minute analyte concentrations. Tetrazine-based quenchers are particularly effective at achieving this. nih.gov

Signal Amplification: Techniques such as isothermal DNA amplification methods (e.g., LAMP or RPA) can be integrated with sensor platforms to amplify the signal from a single binding event. nih.gov

Advanced Materials: Using nanomaterials as scaffolds or employing techniques like Surface-Enhanced Raman Scattering (SERS) can dramatically boost the signal intensity. nih.gov

Optimized Fluorophores: Selecting fluorophores with high quantum yields and pairing them with highly efficient quenchers like tetrazine is a fundamental strategy for creating sensitive probes. nih.gov

The following interactive data table illustrates the performance of hypothetical sensors based on this compound frameworks for different analytes, highlighting their sensitivity and response mechanisms.

Interactive Data Table: Performance of this compound-Based Fluorosensors

Sensor Designation Target Analyte Sensing Mechanism Limit of Detection (LOD) Response Type
Sensor-TzTFP-Amine Amine Vapors ICT Shift 12.7 ppm Ratiometric
Sensor-TzTFP-H2S Hydrogen Sulfide Covalent Reaction/TBET 25 ± 5 nM Turn-On
Sensor-TzTFP-Zn2+ Zinc Ions PET Inhibition 0.635 µM Turn-On

Future Directions and Emerging Research Avenues for H Tz Tfp Chemistry

Bioorthogonal Chemistry and Chemoselective Modifications

The inherent bioorthogonality of the tetrazine ligation makes H-Tz-TFP a valuable tool for performing selective chemical modifications within complex biological systems without interfering with native biochemical processes nih.govlumiprobe.com. Future research will likely explore the expanded application of this compound in live cells and organisms for precise labeling and tracking of biomolecules. The fast kinetics of H-tetrazines are particularly advantageous for time-sensitive applications and reactions at low concentrations lumiprobe.combiotium.com.

Emerging avenues include the development of novel this compound conjugates for site-specific protein modification, enabling the creation of homogeneous bioconjugates with tailored properties. The chemoselectivity of the TFP ester towards amines, coupled with the bioorthogonality of the tetrazine, allows for sophisticated multi-step labeling strategies in complex biological environments. Further research may focus on optimizing the linker between the H-tetrazine and TFP ester to control reactivity, solubility, and in vivo pharmacokinetics, expanding the range of biomolecules that can be selectively targeted and modified.

Sustainable Synthesis and Green Chemistry Approaches

While current research highlights the utility of this compound in applications, future efforts should focus on developing more sustainable and environmentally friendly synthetic routes to this compound and its derivatives. Traditional organic synthesis often involves the use of hazardous reagents and generates significant waste. Applying green chemistry principles to the synthesis of H-tetrazines and the incorporation of TFP ester functionalities is a critical emerging research area.

This could involve exploring alternative reaction conditions, such as using milder solvents or solvent-free processes, developing catalytic methods to reduce energy consumption and improve yields, and utilizing renewable feedstocks where possible interchim.frtcichemicals.commdpi.com. Research into atom-economical reactions and the design of biodegradable linkers and TFP-like activating groups could also contribute to the sustainable production and application of this compound conjugates.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The modular nature of this compound, comprising an H-tetrazine, a linker, and a TFP ester, lends itself well to combinatorial chemistry approaches for the rapid synthesis of diverse derivatives. High-throughput screening (HTS) can then be employed to evaluate the reactivity, stability, and biological compatibility of these libraries of compounds researchgate.netresearchgate.netamericanelements.com.

Future research will likely leverage HTS and combinatorial chemistry to discover this compound derivatives with enhanced properties, such as improved reaction kinetics, increased stability in biological media, altered solubility profiles, or targeting capabilities. This systematic approach can accelerate the identification of optimal this compound conjugates for specific applications in bioimaging, drug delivery, or materials science.

Synergistic Integration with Nanotechnology and Supramolecular Assembly

The integration of this compound chemistry with nanotechnology and supramolecular assembly offers exciting possibilities for creating advanced functional materials and systems. This compound can be used to functionalize nanoparticles, liposomes, or other nanomaterials, enabling their targeted delivery or triggered assembly/disassembly through bioorthogonal reactions.

Emerging research could focus on using this compound to create self-assembling supramolecular structures that respond to biological cues via tetrazine ligation. For instance, tetrazine-functionalized polymers have been explored for forming polymeric micelles broadpharm.com. This compound could be incorporated into such systems to allow for bioorthogonal attachment of targeting ligands or therapeutic payloads, leading to the development of smart nanomaterials for diagnostics and therapeutics.

Application of Machine Learning and Artificial Intelligence for Predictive Design

The increasing availability of data from synthesis, characterization, and application of H-tetrazines and TFP esters provides fertile ground for applying machine learning (ML) and artificial intelligence (AI) for predictive design. ML algorithms can be trained on experimental data to predict the reactivity, stability, and biological interactions of novel this compound derivatives before they are synthesized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.